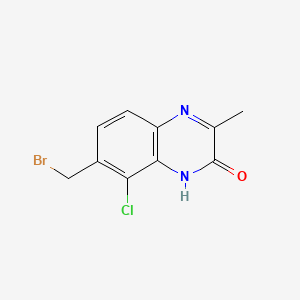
(3-Amino-6-chloro-2-fluorophenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Amino-6-chloro-2-fluorophenyl)boronic acid: is an organoboron compound with the molecular formula C6H6BClFNO2 . It is a derivative of boronic acid, characterized by the presence of amino, chloro, and fluoro substituents on the phenyl ring.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-Amino-6-chloro-2-fluorophenyl)boronic acid typically involves the following steps:
Halogenation: The starting material, 3-amino-phenylboronic acid, undergoes halogenation to introduce the chloro and fluoro substituents. This can be achieved using reagents such as chlorine gas and fluorine gas under controlled conditions.
Amination: The halogenated intermediate is then subjected to amination to introduce the amino group. This step often involves the use of ammonia or an amine derivative in the presence of a catalyst.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation and amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products .
化学反応の分析
Types of Reactions:
Substitution Reactions: (3-Amino-6-chloro-2-fluorophenyl)boronic acid can undergo nucleophilic substitution reactions, where the chloro or fluoro substituents are replaced by other nucleophiles.
Coupling Reactions: This compound is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds. The boronic acid group reacts with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form amine derivatives under appropriate conditions.
Common Reagents and Conditions:
Palladium catalysts: for coupling reactions.
Nucleophiles: such as amines or thiols for substitution reactions.
Oxidizing agents: like hydrogen peroxide for oxidation reactions.
Reducing agents: like sodium borohydride for reduction reactions.
Major Products:
Biaryl compounds: from Suzuki-Miyaura coupling.
Substituted phenylboronic acids: from nucleophilic substitution.
Nitro derivatives: from oxidation reactions.
科学的研究の応用
Chemistry:
Cross-Coupling Reactions: Widely used in Suzuki-Miyaura coupling to synthesize biaryl compounds, which are important intermediates in pharmaceuticals and agrochemicals.
Catalysis: Acts as a ligand in various catalytic processes, enhancing the reactivity and selectivity of metal catalysts.
Biology and Medicine:
Drug Development: Investigated for its potential as a building block in the synthesis of biologically active molecules, including enzyme inhibitors and receptor agonists.
Diagnostic Tools: Used in the development of boron neutron capture therapy (BNCT) agents for cancer treatment.
Industry:
Material Science: Utilized in the synthesis of advanced materials, including polymers and nanomaterials, due to its ability to form stable boron-carbon bonds.
Agriculture: Employed in the synthesis of agrochemicals that enhance crop protection and yield
作用機序
The mechanism of action of (3-Amino-6-chloro-2-fluorophenyl)boronic acid primarily involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in enzyme inhibition, where the compound binds to the active site of enzymes, blocking their activity. Additionally, the presence of amino, chloro, and fluoro substituents can modulate the compound’s reactivity and binding affinity, enhancing its effectiveness in various applications .
類似化合物との比較
- (3-Fluorophenyl)boronic acid
- (3-Chloro-2-fluorophenyl)boronic acid
- (3-Amino-2-fluorophenyl)boronic acid
Comparison:
- (3-Amino-6-chloro-2-fluorophenyl)boronic acid is unique due to the presence of all three substituents (amino, chloro, and fluoro) on the phenyl ring, which imparts distinct reactivity and binding properties.
- (3-Fluorophenyl)boronic acid lacks the amino and chloro groups, resulting in different reactivity and applications.
- (3-Chloro-2-fluorophenyl)boronic acid lacks the amino group, which affects its ability to participate in certain reactions and interactions.
- (3-Amino-2-fluorophenyl)boronic acid lacks the chloro group, leading to variations in its chemical behavior and potential applications .
特性
分子式 |
C6H6BClFNO2 |
|---|---|
分子量 |
189.38 g/mol |
IUPAC名 |
(3-amino-6-chloro-2-fluorophenyl)boronic acid |
InChI |
InChI=1S/C6H6BClFNO2/c8-3-1-2-4(10)6(9)5(3)7(11)12/h1-2,11-12H,10H2 |
InChIキー |
CCUMCNXSOKYWGY-UHFFFAOYSA-N |
正規SMILES |
B(C1=C(C=CC(=C1F)N)Cl)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


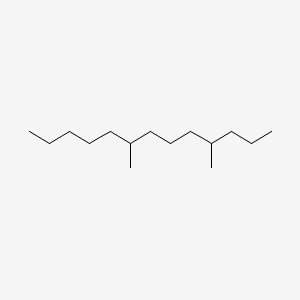
![12-bromo-5-oxa-1,8-diazatricyclo[7.4.0.02,7]trideca-2(7),8,10,12-tetraen-3-one](/img/structure/B13929161.png)
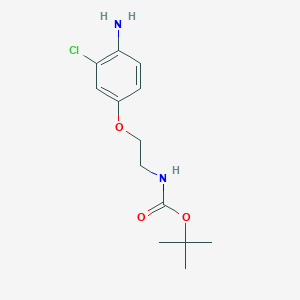
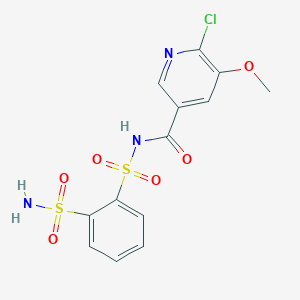
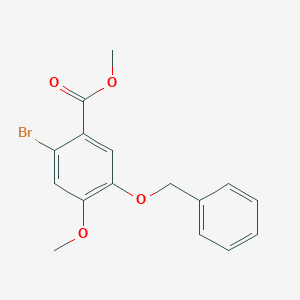

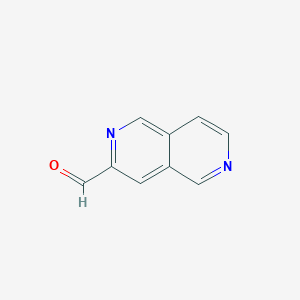
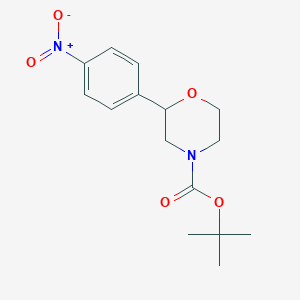
![1,8-Diazaspiro[4.5]decane,3-bromo-1,8-bis(phenylmethyl)-](/img/structure/B13929208.png)


